molecular formula C18H22N2OS B4287104 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)thiourea

1-(2-Methoxy-5-methylphenyl)-3-(1-phenylpropyl)thiourea

Cat. No.: B4287104
M. Wt: 314.4 g/mol
InChI Key: GEDOGKICSGEULJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea functional group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the reaction of 2-methoxy-5-methylaniline with 1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. These reactions are typically carried out in an aqueous or organic solvent at room temperature or under mild heating.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitution can be facilitated by reagents such as sodium hydroxide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Agriculture: The compound is explored for its use as a pesticide or herbicide, given its ability to interfere with specific biological processes in pests or weeds.

    Material Science: It is investigated for its potential use in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. For example, in cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death. The aromatic rings and thiourea group play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(1-phenylpropyl)thiourea
  • N-(2-methylphenyl)-N’-(1-phenylpropyl)thiourea
  • N-(2-methoxy-5-methylphenyl)-N’-(1-phenylethyl)thiourea

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-(1-phenylpropyl)thiourea is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. The combination of these substituents can enhance the compound’s stability and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-15(14-8-6-5-7-9-14)19-18(22)20-16-12-13(2)10-11-17(16)21-3/h5-12,15H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDOGKICSGEULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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